molecular formula C11H7NS B12957918 2-Ethynyl-4-phenylthiazole

2-Ethynyl-4-phenylthiazole

Cat. No.: B12957918
M. Wt: 185.25 g/mol
InChI Key: BEPRROPYXRUNPE-UHFFFAOYSA-N
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Description

2-Ethynyl-4-phenylthiazole is a heterocyclic organic compound featuring a thiazole ring substituted with an ethynyl group at the second position and a phenyl group at the fourth position. Thiazoles are known for their diverse biological activities and are integral in various pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-4-phenylthiazole typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.

    Substitution Reactions: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the thiazole intermediate.

    Ethynylation: The ethynyl group is introduced using a Sonogashira coupling reaction, where a terminal alkyne reacts with the halogenated thiazole in the presence of a palladium catalyst and a copper co-catalyst.

Properties

Molecular Formula

C11H7NS

Molecular Weight

185.25 g/mol

IUPAC Name

2-ethynyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C11H7NS/c1-2-11-12-10(8-13-11)9-6-4-3-5-7-9/h1,3-8H

InChI Key

BEPRROPYXRUNPE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

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